3-(3-Chlorophenyl)-1-[(1-methyl-3-indolyl)methyl]-1-[3-(4-morpholinyl)propyl]thiourea
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Overview
Description
3-(3-chlorophenyl)-1-[(1-methyl-3-indolyl)methyl]-1-[3-(4-morpholinyl)propyl]thiourea is a member of thioureas.
Scientific Research Applications
Enzyme Inhibition and Mercury Sensing
- Thiourea derivatives, including 1-(3-chlorophenyl)-3-cyclohexylthiourea, show potential as enzyme inhibitors against acetylcholinesterase and butyrylcholinesterase. They also have applications as sensing probes for detecting toxic metals like mercury using spectrofluorimetric techniques (Rahman et al., 2021).
Structural Characterization and Theoretical Investigations
- The structural and theoretical aspects of thiourea derivatives, similar to 3-(3-Chlorophenyl)-1-[(1-methyl-3-indolyl)methyl]-1-[3-(4-morpholinyl)propyl]thiourea, have been extensively studied. Compounds like 1-(3-morpholinopropyl)-3-(4-chlorobenzoyl)thiourea monohydrate have been characterized using techniques like FT-IR, NMR, and single-crystal X-ray diffraction (Razak et al., 2015).
Synthesis and Properties in Pharmacology
- The synthesis and pharmacological properties of compounds like 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride, which is structurally related to the thiourea , have been explored. These studies involve divergent synthetic methods and assessments of pharmacological effects (Guo Ya-nan, 2010).
Development of Novel Macroheterocycles
- The synthesis of novel macroheterocycles, such as those containing phosphorus and nitrogen, involves the use of thiourea derivatives. These syntheses contribute to the development of new materials with potential applications in various scientific fields (Babu et al., 2007).
DNA-Binding Studies and Biological Activities
- Thiourea derivatives have been studied for their DNA-binding capabilities and biological activities, indicating potential in fields like cancer research and antimicrobial applications. For example, nitrosubstituted acyl thioureas have been synthesized and characterized for their interaction with DNA (Tahir et al., 2015).
Properties
Molecular Formula |
C24H29ClN4OS |
---|---|
Molecular Weight |
457 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-[(1-methylindol-3-yl)methyl]-1-(3-morpholin-4-ylpropyl)thiourea |
InChI |
InChI=1S/C24H29ClN4OS/c1-27-17-19(22-8-2-3-9-23(22)27)18-29(11-5-10-28-12-14-30-15-13-28)24(31)26-21-7-4-6-20(25)16-21/h2-4,6-9,16-17H,5,10-15,18H2,1H3,(H,26,31) |
InChI Key |
JZWQVKCQOJKTEF-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)CN(CCCN3CCOCC3)C(=S)NC4=CC(=CC=C4)Cl |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CN(CCCN3CCOCC3)C(=S)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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